3-Formylbenzamide

Description

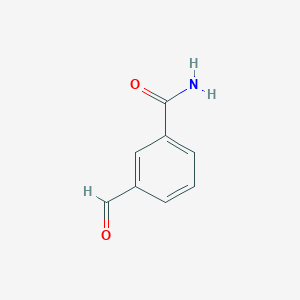

Structure

3D Structure

Properties

IUPAC Name |

3-formylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYCJLDODRZCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442649 | |

| Record name | 3-formylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126534-87-0 | |

| Record name | 3-formylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Formylbenzamide CAS number

An In-depth Technical Guide to 3-Formylbenzamide for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 126534-87-0), a bifunctional aromatic building block of significant interest to the pharmaceutical and chemical synthesis sectors. As a Senior Application Scientist, my objective is to move beyond simple data recitation and provide a document that synthesizes core chemical data with practical, field-proven insights. This guide is structured to serve researchers, process chemists, and drug development professionals by detailing the compound's identity, physicochemical properties, spectroscopic signatures, a validated synthesis protocol, and its strategic applications in modern medicinal chemistry, particularly in the design of targeted therapeutics.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 3-carbamoylbenzaldehyde, is a substituted aromatic compound featuring both an aldehyde and a primary amide functional group at the meta positions of a benzene ring. This unique arrangement makes it a versatile intermediate, offering two distinct points for chemical modification. The aldehyde group serves as a reactive handle for reductive amination, Wittig reactions, or oxidation, while the benzamide moiety provides a stable structural scaffold that is a common feature in many bioactive molecules.

Precise identification and understanding of its properties are paramount for its effective use in a laboratory or process setting. The following table summarizes its key identifiers and physical characteristics, compiled from authoritative chemical databases.[1][2][3][4]

| Property | Value | Source(s) |

| CAS Number | 126534-87-0 | [1][2][4][5][6] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Carbamoylbenzaldehyde, Benzamide, 3-formyl- | [2] |

| Molecular Formula | C₈H₇NO₂ | [1][2] |

| Molecular Weight | 149.15 g/mol | [1][2][4] |

| Physical Form | Solid | [1][3] |

| Boiling Point | 317.5 ± 25.0 °C at 760 mmHg | [1][3] |

| Purity (Typical) | ≥97% | [1][3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen) | [1][3][7] |

Spectroscopic Characterization: A Validating System

For any researcher, unambiguous structural confirmation is non-negotiable. The spectroscopic profile of this compound provides a self-validating fingerprint of its identity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (a singlet typically downfield, δ ≈ 9.9-10.2 ppm), aromatic protons in the meta-substituted pattern, and two broad singlets for the non-equivalent amide (-CONH₂) protons. The related isomer, 4-formylbenzamide, shows its aldehyde proton at 10.21 ppm, providing a close reference.[8]

-

¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon (δ ≈ 190-193 ppm), the amide carbonyl carbon (δ ≈ 167-169 ppm), and four distinct signals for the aromatic carbons, reflecting the meta-substitution pattern.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key expected absorptions include N-H stretching from the primary amide (two bands, ~3400-3100 cm⁻¹), a sharp C=O stretch from the aldehyde (~1700 cm⁻¹), and another strong C=O stretch from the amide (Amide I band, ~1650-1680 cm⁻¹).[9]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 149).[2][8]

Synthesis Protocol: Amidation of 3-Formylbenzoic Acid

While multiple synthetic routes exist, a reliable and scalable method for preparing this compound is the direct amidation of 3-formylbenzoic acid. This protocol is chosen for its straightforward execution and use of common laboratory reagents. The causality behind this choice is simple: it leverages the robust and well-understood chemistry of carboxylic acid activation followed by nucleophilic acyl substitution.

Caption: A representative workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Activation of Carboxylic Acid: To a solution of 3-formylbenzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 1.2 eq) or oxalyl chloride ((COCl)₂, 1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Causality: The carboxylic acid is a poor electrophile. Converting it to the highly reactive acid chloride intermediate is essential for efficient reaction with the ammonia nucleophile.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Removal of Excess Reagent: Remove the solvent and excess activating agent under reduced pressure. This step is critical to prevent unwanted side reactions in the next step.

-

Amidation: Re-dissolve the crude acid chloride in a dry, aprotic solvent (e.g., tetrahydrofuran, THF). Cool the solution to 0 °C and slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, 2-3 eq) or bubble anhydrous ammonia gas through the solution.

-

Causality: Ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Using excess ammonia neutralizes the HCl byproduct generated during the reaction.

-

-

Work-up and Purification: After the reaction is complete (monitored by TLC), dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold in drug discovery. The benzamide motif is a privileged structure, found in numerous FDA-approved drugs, where it often participates in crucial hydrogen bonding interactions with protein targets.[10][11] The aldehyde group provides a convenient point of attachment for building more complex molecules.

A. Building Block for Targeted Protein Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. Benzamide derivatives have emerged as novel, stable ligands for the Cereblon (CRBN) E3 ligase.[12] this compound is an ideal starting point for synthesizing the linker component of a PROTAC. The aldehyde can be readily converted into an amine via reductive amination, which can then be elongated and coupled to the target-binding ligand.

Caption: Role of this compound as a precursor in PROTAC synthesis.

B. Scaffold for Enzyme Inhibitors: Benzamide derivatives have been successfully developed as inhibitors for various enzyme classes.

-

FtsZ Inhibitors: The 3-methoxybenzamide core is a known pharmacophore for inhibitors of the bacterial cell division protein FtsZ, a promising antibacterial target.[13] The formyl group on this compound could be used to explore and optimize interactions in the binding pocket.

-

Sirtuin (SIRT) Inhibitors: Substituted benzamides are potent inhibitors of SIRT2, a target for neurodegenerative diseases.[14] this compound provides a scaffold to synthesize libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is mandatory. This compound is classified as harmful and requires appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements:

-

Precautionary Statements: Refer to the material safety data sheet (MSDS) for a full list, including P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

Conclusion

This compound (CAS: 126534-87-0) is more than a catalog chemical; it is a strategic tool for the modern medicinal chemist. Its bifunctional nature, combining the stable, protein-binding benzamide core with a versatile aldehyde handle, makes it a valuable starting material for constructing complex molecular architectures. From targeted protein degraders to novel enzyme inhibitors, its applications are both current and expanding. This guide has provided the core technical data, a reliable synthesis protocol, and the strategic context necessary for its effective and safe implementation in advanced research and development programs.

References

-

This compound | C8H7NO2 | CID 10630670. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

CAS 126534-87-0 | this compound. (n.d.). Alchem Pharmtech. Retrieved January 9, 2026, from [Link]

-

FT–IR benzamide (1). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). PMC - NIH. Retrieved January 9, 2026, from [Link]

-

Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. (2016). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]

-

Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). PubMed. Retrieved January 9, 2026, from [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 9, 2026, from [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound | 126534-87-0 [sigmaaldrich.com]

- 2. This compound | C8H7NO2 | CID 10630670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 126534-87-0 [sigmaaldrich.com]

- 4. This compound - CAS:126534-87-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Chemscene ChemScene | this compound | 1G | CS-W021929 | 0.98 | 126534-87-0| | Fisher Scientific [fishersci.com]

- 7. 126534-87-0|this compound|BLD Pharm [bldpharm.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Formylbenzamide: A Versatile Scaffold in Modern Drug Discovery

Abstract: 3-Formylbenzamide (C₈H₇NO₂) is a bifunctional aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural architecture, featuring both a reactive aldehyde and a stable benzamide moiety, positions it as a valuable building block for the synthesis of complex heterocyclic systems and as a key fragment in the design of targeted therapeutics. This technical guide provides an in-depth exploration of the molecular characteristics, synthesis, reactivity, and applications of this compound, with a specialized focus on its role in fragment-based drug discovery and the development of enzyme inhibitors. Detailed protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Core Molecular Profile

This compound is a simple yet potent chemical entity. Its foundational properties are critical for understanding its behavior in both chemical synthesis and biological systems. The presence of a hydrogen bond donor (the amide N-H) and two hydrogen bond acceptors (the amide and aldehyde carbonyl oxygens), combined with a rigid aromatic core, defines its potential for specific molecular interactions.

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for this compound is presented below. This data is essential for experimental design, from reaction setup to analytical characterization and computational modeling.

| Property | Value | Source(s) |

| Molecular Weight | 149.15 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₇NO₂ | [1][2][3][5] |

| IUPAC Name | This compound | [1] |

| CAS Number | 126534-87-0 | [1][2][3][5] |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)N)C=O | [1] |

| InChIKey | AYYCJLDODRZCOB-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid | [6] |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Topological Polar Surface Area | 60.2 Ų | [1] |

Spectroscopic Signature

While full spectral data requires experimental acquisition, the expected spectroscopic characteristics can be predicted based on the molecular structure. These predictions are vital for the confirmation of synthesis and for purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a characteristic downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and broad signals for the amide protons which may exchange with D₂O.

-

¹³C NMR: The carbon NMR would feature a signal for the aldehyde carbonyl carbon (around δ 190-200 ppm) and the amide carbonyl carbon (around δ 165-175 ppm), in addition to signals for the aromatic carbons.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong C=O stretching band for the aldehyde around 1700 cm⁻¹, another C=O stretch for the amide around 1650 cm⁻¹, and N-H stretching bands for the primary amide around 3100-3500 cm⁻¹.[7]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 149.0477, corresponding to its exact mass.[1]

Synthesis and Reactivity

The synthesis of this compound is straightforward, typically starting from the corresponding carboxylic acid. Its bifunctional nature dictates its reactivity, allowing for selective transformations at either the aldehyde or amide group.

Recommended Synthesis Protocol: Amidation of 3-Formylbenzoic Acid

This protocol describes a standard and reliable method for preparing this compound from its commercially available carboxylic acid precursor. The causality behind this two-step approach is the conversion of the less reactive carboxylic acid into a highly reactive acyl chloride intermediate, which readily undergoes nucleophilic attack by ammonia to form the stable amide bond.

Step 1: Acyl Chloride Formation

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M).

-

Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-formylbenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude 3-formylbenzoyl chloride in anhydrous DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution or add an excess of concentrated ammonium hydroxide solution (e.g., 28-30%, 5-10 eq) dropwise with vigorous stirring.

-

Stir the reaction for 1-2 hours at 0 °C, then allow it to warm to room temperature.

-

Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The dual functionality of this compound opens avenues for diverse chemical transformations.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and oxidation/reduction. It can undergo reactions such as Wittig olefination, reductive amination to form secondary amines, Knoevenagel condensation, and conversion to oximes or hydrazones.[8] These reactions are fundamental for elaborating the molecular structure.

-

Amide Group: The benzamide moiety is chemically robust. However, it can direct ortho-lithiation under specific conditions or undergo transformations like the Hofmann rearrangement, although such reactions may require harsh conditions that could affect the aldehyde group. Its primary role in medicinal chemistry is often as a stable, hydrogen-bonding pharmacophoric element.

Application in Drug Discovery and Development

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] this compound serves as both a versatile building block and an ideal starting point for fragment-based lead discovery.

Role as a Key Building Block

The reactivity of the aldehyde group allows this compound to be a precursor for a wide range of more complex molecules, including various heterocyclic compounds. For example, condensation reactions with diamines can lead to the formation of benzimidazole derivatives, a class of compounds with a broad spectrum of biological activities.[10]

A Prime Candidate for Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful alternative to high-throughput screening for identifying lead compounds.[6][11] This method relies on screening libraries of small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into potent leads.[12]

This compound is an exemplary fragment because it adheres to the "Rule of Three," a set of guidelines for effective fragments:[13]

-

Molecular Weight < 300 Da: (149.15 Da)

-

cLogP < 3: (0.4)

-

Hydrogen Bond Donors ≤ 3: (1)

-

Hydrogen Bond Acceptors ≤ 3: (2)

The aldehyde group provides a predictable and synthetically tractable vector for fragment elaboration, allowing chemists to "grow" the fragment into an adjacent binding pocket of the target protein.

Caption: The Fragment-Based Drug Discovery (FBDD) process.

The Benzamide Moiety in PARP Inhibition

A critical application of the benzamide scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway.[14][15]

In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs. These breaks degenerate into more lethal double-strand breaks (DSBs) during replication. Since the HR pathway is deficient, the cell cannot repair these DSBs, leading to cell death. This concept is known as synthetic lethality .[15]

The first-generation PARP inhibitor, 3-aminobenzamide, established the importance of the benzamide core for binding to the nicotinamide-binding domain of the PARP active site.[14][16] The amide group forms crucial hydrogen bonds that mimic the interactions of the natural substrate, NAD⁺. This compound serves as a direct precursor to such inhibitors through reductive amination or other derivatizations of the aldehyde.

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[17]

-

H319: Causes serious eye irritation.[17]

-

H335: May cause respiratory irritation.[17]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17]

Conclusion

This compound represents a molecule of significant utility for the modern medicinal chemist. Its straightforward synthesis, predictable reactivity, and ideal properties as a molecular fragment make it a valuable tool in drug discovery. The foundational role of its benzamide core in high-impact therapeutic classes, such as PARP inhibitors, underscores its importance. This guide has provided the core technical knowledge, validated protocols, and mechanistic context required for researchers to confidently and effectively incorporate this compound into their research and development programs, accelerating the path toward novel therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10630670, this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(3-HYDROXYPROPYL)-N-FORMYLBENZAMIDE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

-

Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

-

Yamakawa, T., et al. (n.d.). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. PubMed. Retrieved from [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

ScienceDaily. (2024). Chemists synthesize an improved building block for medicines. Retrieved from [Link]

-

YouTube. (2021). Synthesis of Benzamide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

Zuccari, L., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. PMC. Retrieved from [Link]

-

LaFargue, C. J., et al. (n.d.). PARP Inhibitors in Reproductive System Cancers: Current Use and Developments. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors. Retrieved from [Link]

-

Proteopedia. (2013). Fragment-Based Drug Discovery. Retrieved from [Link]

-

Wolf, L. G., et al. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved from [Link]

-

Springer. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]

-

U.S. Pharmacist. (2018). Role of PARP Inhibitors in BRCA-Related Malignancies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR, MS and IR spectra for compound 3d. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Muthuselvi-Subashini/5412462b8046b453e944438343160a2b53f6a297]([Link]

-

Chemistry Stack Exchange. (n.d.). Structure of an unknown compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Tertiary amide-based Knoevenagel-type reactions: a direct, general, and chemoselective approach to enaminones. Retrieved from [Link]

Sources

- 1. BJOC - Synthesis and stability of strongly acidic benzamide derivatives [beilstein-journals.org]

- 2. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Tertiary amide-based Knoevenagel-type reactions: a direct, general, and chemoselective approach to enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fragment-Based Drug Discovery - Proteopedia, life in 3D [proteopedia.org]

- 13. researchgate.net [researchgate.net]

- 14. PARP Inhibitors in Reproductive System Cancers: Current Use and Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. uspharmacist.com [uspharmacist.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound | C8H7NO2 | CID 10630670 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Organic Chemist's Guide to 3-Formylbenzamide: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of 3-Formylbenzamide

In the landscape of medicinal chemistry, the benzamide scaffold represents a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Within this important class, this compound (also known as 3-carbamoylbenzaldehyde) emerges as a particularly valuable bifunctional building block. Its structure, featuring both a nucleophilic amide and an electrophilic aldehyde on a benzene ring, offers synthetic chemists a versatile handle for constructing complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its analytical characterization and critical role as a precursor in the development of targeted therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical & Structural Characteristics

This compound is a solid at room temperature, possessing a unique combination of functional groups that dictate its reactivity and physical properties.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Carbamoylbenzaldehyde, 3-Formyl-benzamide | [2] |

| CAS Number | 126534-87-0 | [2] |

| Molecular Formula | C₈H₇NO₂ | [2] |

| Molecular Weight | 149.15 g/mol | [2] |

| Boiling Point | 317.5 ± 25.0 °C at 760 mmHg | |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most effectively achieved through the controlled amidation of its corresponding carboxylic acid, 3-formylbenzoic acid. This method leverages the reactivity of an activated carboxylic acid derivative with an ammonia source. The causality behind this choice lies in the need to form the amide bond without affecting the reactive aldehyde group.

Workflow for Synthesis via Acid Chloride

The following workflow outlines a standard laboratory procedure for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 3-Formylbenzoic Acid

This protocol is a self-validating system, where successful synthesis is confirmed by the analytical characterization methods detailed in the subsequent section.

-

Activation of Carboxylic Acid:

-

To a solution of 3-formylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Cool the mixture in an ice bath (0 °C).

-

Add thionyl chloride (SOCl₂) (approx. 1.2 eq) dropwise. The use of thionyl chloride is a standard and cost-effective method for converting carboxylic acids to highly reactive acid chlorides.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-formylbenzoyl chloride intermediate.

-

-

Amidation Reaction:

-

Cool a concentrated solution of aqueous ammonium hydroxide (NH₄OH) (a significant excess, e.g., 5-10 eq) in a flask immersed in an ice-salt bath.

-

Slowly add the crude 3-formylbenzoyl chloride to the cold ammonium hydroxide solution with vigorous stirring. This exothermic reaction must be kept cold to prevent side reactions with the aldehyde.

-

A precipitate of this compound will form. Continue stirring for 30-60 minutes as the mixture warms to room temperature.

-

-

Workup and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any ammonium salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., hot water or an ethanol/water mixture) to afford pure this compound as a solid.

-

Dry the final product under vacuum.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The combination of spectroscopic techniques provides a unique molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.[3] The expected chemical shifts for this compound are predicted based on the analysis of its isomer, 4-formylbenzamide, and general principles of NMR.[3]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~10.1 | Aldehyde (-CHO) proton, singlet |

| ~8.3 | Aromatic proton (H2), singlet or triplet |

| ~8.1 | Aromatic proton (H4 or H6), doublet |

| ~8.0 | Aromatic proton (H6 or H4), doublet |

| ~7.6 | Aromatic proton (H5), triplet |

| ~7.5-8.0 (broad) | Amide (-CONH₂) protons, 2H |

Note: Predicted values are based on data for 4-formylbenzamide and standard chemical shift tables. Actual values may vary depending on solvent and experimental conditions.[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400–3250 (broad) | N-H stretch | Primary Amide (-NH₂) |

| ~2830, ~2730 | C-H stretch (Fermi doublet) | Aldehyde (-CHO) |

| ~1700 | C=O stretch | Aldehyde Carbonyl |

| ~1660 | C=O stretch (Amide I band) | Amide Carbonyl |

| ~1600 | N-H bend (Amide II band) | Primary Amide |

| 1600–1450 | C=C stretch | Aromatic Ring |

Note: Characteristic peak ranges are from standard IR absorption tables.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 149.05

-

Key Fragmentation Pattern: A primary fragmentation pathway for benzamides involves the loss of the amide group (•NH₂), leading to the formation of a stable benzoyl cation. For this compound, this would result in a fragment at m/z = 132 . Further fragmentation could involve the loss of carbon monoxide (CO) from the aldehyde, leading to a fragment at m/z = 104 .[2]

Application in Drug Development: A Precursor to PARP Inhibitors

The true value of this compound for drug development professionals lies in its role as a key synthetic intermediate. The benzamide moiety is a recognized pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[5]

The PARP1 Signaling Pathway in DNA Repair

PARP1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[6]

-

Damage Recognition: PARP1 detects and binds to SSBs in DNA.

-

PARylation: Upon binding, PARP1 utilizes NAD⁺ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other proteins near the damage site.

-

Recruitment of Repair Machinery: The negatively charged PAR chains act as a scaffold, recruiting other essential DNA repair proteins (like XRCC1 and DNA Ligase III) to the site of damage.

-

Repair and Dissociation: Once the repair machinery is assembled, the SSB is repaired. PARP1 then auto-PARylates, leading to its dissociation from the DNA, allowing the process to complete.

Caption: Simplified PARP1 signaling pathway in response to DNA damage.

Mechanism of PARP Inhibition and the Role of the Benzamide Scaffold

PARP inhibitors, many of which are based on the benzamide structure, act as competitive inhibitors. They bind to the catalytic domain of PARP1, occupying the same site as the natural substrate, NAD⁺. This leads to a dual mechanism of action:

-

Catalytic Inhibition: The inhibitor prevents the synthesis of PAR chains, thereby halting the recruitment of the DNA repair machinery. SSBs are not repaired and accumulate.

-

PARP Trapping: Certain inhibitors not only block the catalytic site but also "trap" the PARP1 enzyme onto the DNA. This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication, leading to the collapse of replication forks and the formation of lethal double-strand breaks (DSBs).

In cancers with pre-existing defects in repairing DSBs (e.g., those with BRCA1/2 mutations), this "synthetic lethality" approach is highly effective. The cancer cells cannot repair the inhibitor-induced DSBs and undergo apoptosis.[6] 3-Substituted benzamides, including derivatives of this compound, have been synthesized and evaluated as potent PARP inhibitors.[5] The aldehyde group on this compound provides a reactive site for further elaboration, allowing for the synthesis of complex indazole carboxamides and other heterocyclic systems known to be potent PARP inhibitors.[7]

Safety and Handling

Based on available data, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen) at 2-8°C.[8]

Conclusion

This compound is more than a simple organic molecule; it is a strategic building block for the synthesis of next-generation therapeutics. Its bifunctional nature allows for diverse chemical modifications, making it an ideal starting point for constructing complex drug candidates. For researchers in drug discovery, a thorough understanding of its synthesis, characterization, and reactivity is paramount. Its established role as a precursor to potent PARP inhibitors underscores its significance and highlights the power of rational drug design starting from well-chosen chemical scaffolds.

References

-

SpectraBase. This compound. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10630670, this compound. [Link]

-

ResearchGate. FT–IR benzamide ( 1 ). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Feng, W., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 26(11), 3195. [Link]

-

Griffin, R. J., et al. (1998). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Journal of medicinal chemistry, 41(26), 5247-5256. [Link]

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

Ciencia Digital. Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. [Link]

-

Gavande, N. S., et al. (2016). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of medicinal chemistry, 59(16), 7547-7561. [Link]

-

SpectraBase. N-(3-HYDROXYPROPYL)-N-FORMYLBENZAMIDE. [Link]

-

Li, D., et al. (2017). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 22(9), 1470. [Link]

-

Kamal, A., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & medicinal chemistry letters, 21(16), 4883-4886. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). [Link]

-

PubChem. Benzamide. [Link]

- Google Patents. Production of 3-(or 4-)cyanobenzaldehyde.

-

Biological Magnetic Resonance Bank. bmse000668 Benzamide at BMRB. [Link]

-

MDPI. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

ResearchGate. FTIR spectrum of N-benzylbenzamide (7). [Link]

-

NIST WebBook. Benzamide. [Link]

-

Wikipedia. Benzamide. [Link]

- Google Patents. Synthesis method of 3-cyanobenzaldehyde.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461). [Link]

-

SpectraBase. Benzamide, 3-fluoro-N-ethyl-. [Link]

-

ResearchGate. Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. [Link]

-

NIST WebBook. Benzamide. [Link]

-

PubChem. CID 159698367. [Link]

-

PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]

-

PubChem. Hydrobenzamide. [Link]

-

MDPI. Solid–Liquid Equilibrium Behavior and Solvent Effect of Gliclazide in Mono-Solvents and Binary Solvent Mixtures. [Link]

Sources

- 1. bmse000668 Benzamide at BMRB [bmrb.io]

- 2. This compound | C8H7NO2 | CID 10630670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 126534-87-0|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 3-Formylbenzamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzamide, also known as 3-carbamoylbenzaldehyde, is an aromatic organic compound featuring both an amide and an aldehyde functional group. This unique bifunctionality makes it a valuable building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry and drug discovery. The presence of a reactive aldehyde group allows for a variety of chemical transformations, while the benzamide moiety is a well-established pharmacophore found in numerous therapeutic agents.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed spectral analysis, a representative synthetic protocol, and a discussion of its potential applications in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Carbamoylbenzaldehyde | [3] |

| CAS Number | 126534-87-0 | [3] |

| Molecular Formula | C₈H₇NO₂ | [3] |

| Molecular Weight | 149.15 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 200-202 °C | [4] |

| Boiling Point | 317.5 ± 25.0 °C at 760 mmHg | |

| Purity | ≥97% (typical) |

Spectral Analysis

Understanding the spectral characteristics of this compound is crucial for its identification and characterization. Below is a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the amide protons.

-

Aldehyde Proton (CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.8 and 10.2 ppm . This significant downfield shift is due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region (δ 7.5-8.5 ppm ). Due to the meta substitution pattern, a complex splitting pattern is expected. The proton ortho to the aldehyde group and the proton ortho to the amide group will likely be the most deshielded.

-

Amide Protons (CONH₂): Two broad singlets corresponding to the two amide protons are expected, typically in the range of δ 7.0-8.0 ppm . The broadness of these peaks is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

Aldehyde Carbonyl Carbon (CHO): A signal for the aldehyde carbonyl carbon is expected to be highly deshielded, appearing in the range of δ 190-195 ppm .[5]

-

Amide Carbonyl Carbon (CONH₂): The amide carbonyl carbon will also be in the downfield region, typically between δ 165-170 ppm .[5]

-

Aromatic Carbons (Ar-C): Six distinct signals for the aromatic carbons are expected in the range of δ 120-140 ppm . The carbons directly attached to the electron-withdrawing aldehyde and amide groups will be the most deshielded.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

-

N-H Stretching: Two medium to strong bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.[6][7]

-

C-H Stretching (Aromatic and Aldehydic): Aromatic C-H stretching will appear just above 3000 cm⁻¹ . The aldehydic C-H stretch typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ .[6][8]

-

C=O Stretching: Two strong absorption bands are expected for the two carbonyl groups. The aldehyde C=O stretch will likely appear around 1710-1690 cm⁻¹ , while the amide I band (primarily C=O stretch) is expected around 1670-1640 cm⁻¹ .[6][7][8]

-

N-H Bending: The amide II band (N-H bending) is expected around 1640-1550 cm⁻¹ .[6]

-

C=C Stretching (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.[6]

Mass Spectrometry

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of the amide group and the aldehyde group.

-

Molecular Ion Peak: A peak at m/z = 149 corresponding to the intact molecule.

-

Key Fragmentation Pathways:

-

Loss of the amino group (-NH₂) to give a fragment at m/z = 133 .

-

Loss of the formyl radical (-CHO) to give a fragment at m/z = 120 .

-

Loss of the entire amide group (-CONH₂) to give a fragment at m/z = 105 .[9]

-

Synthesis of this compound

This compound can be synthesized through various methods. A common approach involves the oxidation of a suitable precursor, such as 3-methylbenzamide, or the functional group transformation of a starting material like 3-cyanobenzaldehyde. A plausible synthetic route starting from 3-cyanobenzoic acid is outlined below. This method involves the conversion of the carboxylic acid to an amide, followed by the reduction of the nitrile to an aldehyde.

Experimental Protocol: Two-Step Synthesis from 3-Cyanobenzoic Acid

Step 1: Amidation of 3-Cyanobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanobenzoic acid (1 equivalent) in an excess of thionyl chloride.

-

Chlorination: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

Amidation: To the resulting acyl chloride, cautiously add a concentrated aqueous solution of ammonia (excess) at 0 °C.

-

Isolation: Stir the reaction mixture vigorously for 1-2 hours. The solid product, 3-cyanobenzamide, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Reduction of 3-Cyanobenzamide to this compound

-

Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-cyanobenzamide (1 equivalent) in a suitable dry solvent like THF or toluene.

-

Reduction: Cool the suspension to -78 °C (dry ice/acetone bath). Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1-1.5 equivalents) in an appropriate solvent dropwise, maintaining the low temperature.

-

Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute HCl.

-

Workup: Allow the mixture to warm to room temperature and stir until two clear layers are formed. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Applications in Research and Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, present in a wide range of clinically used drugs with diverse biological activities, including antiemetic, antipsychotic, and anti-inflammatory properties.[1][2] The introduction of a formyl group at the 3-position of the benzamide core provides a reactive handle for further chemical modifications, making this compound an attractive starting material for the synthesis of novel drug candidates.

Potential as an Intermediate for Enzyme Inhibitors:

Derivatives of benzamide have been explored as inhibitors for various enzymes. For instance, substituted benzamides have been investigated as inhibitors of human rhinovirus 3C protease and sirtuin 2 (SIRT2).[10][11] The aldehyde functionality of this compound can be readily converted into other functional groups, such as amines (via reductive amination), carboxylic acids (via oxidation), or used in condensation reactions to build more complex molecular architectures. This allows for the systematic exploration of the structure-activity relationship (SAR) in the design of potent and selective enzyme inhibitors.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is recommended to store at 4°C under a nitrogen atmosphere.

References

- Supporting information. (n.d.).

-

FT–IR benzamide ( 1 ). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

N-(3-HYDROXYPROPYL)-N-FORMYLBENZAMIDE - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 9, 2026, from [Link]

-

This compound | C8H7NO2 | CID 10630670 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed. (2012). Retrieved January 9, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 9, 2026, from [Link]

-

13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 9, 2026, from [Link]

-

Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support - The Royal Society of Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]

-

Benzamide, 2-(3-formyl-6-methoxybenzyloxy)- - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved January 9, 2026, from [Link]

-

a guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved January 9, 2026, from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (n.d.). Retrieved January 9, 2026, from [Link]

-

N-(Pyridin-3-yl)benzamides as Selective Inhibitors of Human Aldosterone Synthase (CYP11B2) - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

-

fragmentation patterns in the mass spectra of organic compounds - Chemguide. (n.d.). Retrieved January 9, 2026, from [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

-

Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Benzamide | C7H7NO | CID 2331 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. (2018, June 12). Retrieved January 9, 2026, from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 9, 2026, from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved January 9, 2026, from [Link]

-

1 H-NMR Chemical shifts and coupling constants for compound 3 b in CDCI... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Substituted benzamide inhibitors of human rhinovirus 3C protease: structure-based design, synthesis, and biological evaluation - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

-

N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins - NIH. (n.d.). Retrieved January 9, 2026, from [Link]

-

IR Chart. (n.d.). Retrieved January 9, 2026, from [Link]

-

IR Absorption Table. (n.d.). Retrieved January 9, 2026, from [Link]

-

Benzamide-simplified mass spectrum[4]. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28). Retrieved January 9, 2026, from [Link]

-

Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]

-

Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 9, 2026, from [Link]

-

Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]_

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. (n.d.). Retrieved January 9, 2026, from [Link]

- US4036887A - Preparation of 3-bromobenzaldehyde - Google Patents. (n.d.).

- US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents. (n.d.).

-

Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H7NO2 | CID 10630670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substituted benzamide inhibitors of human rhinovirus 3C protease: structure-based design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-Formylbenzamide: Pathways, Mechanisms, and Protocols

Introduction

Chemical Identity and Properties of 3-Formylbenzamide

This compound (CAS No: 126534-87-0) is a bifunctional aromatic compound featuring both a carboxamide group and a formyl (aldehyde) group at the meta position of the benzene ring. This unique arrangement of an electron-withdrawing aldehyde and a moderately deactivating, hydrogen-bond-donating amide group imparts a distinct chemical reactivity profile. It serves as a valuable intermediate and building block in synthetic organic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | |

| Molecular Weight | 149.15 g/mol | |

| Appearance | Solid powder | |

| Melting Point | 173-175 °C | |

| Boiling Point | 317.5 ± 25.0 °C (at 760 mmHg) | |

| InChI Key | AYYCJLDODRZCOB-UHFFFAOYSA-N |

Significance and Applications

The strategic placement of two distinct functional groups makes this compound a versatile precursor in the synthesis of more complex molecules. The aldehyde can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations, while the amide group offers sites for hydrogen bonding and can be involved in further reactions or serve as a key pharmacophore. This duality makes it a significant building block for:

-

Pharmaceutical Research: As a scaffold for designing novel therapeutic agents. The benzamide moiety is present in numerous approved drugs, and the aldehyde provides a handle for derivatization to explore structure-activity relationships (SAR).

-

Materials Science: Used in the synthesis of polymers and functional materials where its rigid structure and hydrogen-bonding capabilities can be exploited.

-

Agrochemicals: Serves as an intermediate in the production of specialized pesticides and herbicides.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound presents a key challenge of chemoselectivity—performing a transformation to generate one functional group without adversely affecting the other. A retrosynthetic analysis reveals two primary and logical disconnection approaches.

This analysis highlights two principal starting materials:

-

3-Formylbenzoic Acid: Requires the formation of an amide from a carboxylic acid, a robust and well-established transformation.

-

3-Cyanobenzaldehyde: Requires the selective hydration of a nitrile group to a primary amide in the presence of a reactive aldehyde.

This guide will detail the synthesis pathways originating from these precursors, with a primary recommendation for the amidation of 3-formylbenzoic acid due to its reliability and high yield.

Recommended Synthesis Pathway: Amidation of 3-Formylbenzoic Acid

This pathway is the most direct and field-proven method for synthesizing this compound. It leverages the commercially available starting material 3-Formylbenzoic acid and employs a classic two-step, one-pot amidation procedure that is highly efficient and scalable.[1]

Mechanism and Rationale

The overall transformation is the conversion of a carboxylic acid to a primary amide. This is typically achieved by first "activating" the carboxylic acid to make it a more potent electrophile, followed by nucleophilic attack by an ammonia equivalent.

Step 1: Activation of the Carboxylic Acid. The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, it is converted into a better one. A common and effective method is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride intermediate. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this step via the formation of a Vilsmeier reagent, which is the active electrophile.

Step 2: Nucleophilic Acyl Substitution. The resulting 3-formylbenzoyl chloride is then treated with a nucleophilic source of ammonia, such as aqueous ammonium hydroxide. The nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate then collapses, expelling the chloride ion and forming the stable amide bond after a final deprotonation step.

Causality Behind Experimental Choices

-

Activating Reagent (Thionyl Chloride): SOCl₂ is an excellent choice for laboratory and industrial synthesis because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[2]

-

Solvent Selection: Anhydrous, aprotic solvents like dichloromethane (DCM) or toluene are ideal. They are unreactive towards thionyl chloride and the acyl chloride intermediate, ensuring the reaction proceeds cleanly.

-

Temperature Control: The initial formation of the acyl chloride may require gentle heating (reflux). However, the subsequent addition of ammonium hydroxide is highly exothermic and should be performed at a reduced temperature (e.g., 0-5 °C) to prevent side reactions and ensure controlled formation of the amide.

-

Ammonia Source: Aqueous ammonium hydroxide is an inexpensive and readily available source of ammonia. Its use necessitates a biphasic reaction system or vigorous stirring to ensure proper mixing with the acyl chloride, which resides in the organic layer.

Experimental Protocol

The following protocol describes a robust procedure for the synthesis of this compound from 3-Formylbenzoic acid.

Materials:

-

3-Formylbenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq)

-

Concentrated Ammonium Hydroxide (NH₄OH, 28-30%) (excess, ~5.0 eq)

-

Ice, deionized water, brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and dropping funnel

Workflow Diagram:

Procedure:

-

Acyl Chloride Formation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-formylbenzoic acid (1.0 eq). Add anhydrous DCM (or toluene) to make a ~0.5 M solution, followed by a catalytic amount of DMF (e.g., 2-3 drops). Slowly add thionyl chloride (1.5 eq) via a dropping funnel. Heat the mixture to reflux and maintain for 2-3 hours until the evolution of gas ceases.

-

Isolation of Acyl Chloride (Crude): Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-formylbenzoyl chloride is typically used in the next step without further purification.

-

Amidation: Dissolve the crude acyl chloride in fresh DCM and cool the flask in an ice-water bath to 0 °C. Slowly add concentrated ammonium hydroxide (5.0 eq) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion and Workup: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. This compound will precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water and a small amount of cold DCM to remove residual impurities. Dry the product under vacuum to yield pure this compound.

Alternative Pathway: Selective Hydration of 3-Cyanobenzaldehyde

This pathway is an atom-economical alternative, converting 3-cyanobenzaldehyde directly into the target molecule. While elegant, it requires careful control to achieve high selectivity.

Mechanism and Rationale

The conversion of a nitrile to a primary amide involves the formal addition of one molecule of water. This transformation can be catalyzed by acids, bases, or transition metals.[3]

-

Base-Catalyzed Hydration: A hydroxide ion attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide. A recent study demonstrated the use of simple NaOH as an effective catalyst for the selective hydration of various aromatic nitriles.[4]

-

Transition Metal-Catalyzed Hydration: Many transition metals, such as Rhodium, Ruthenium, and Gold, can catalyze this reaction.[5] The mechanism typically involves coordination of the nitrile's nitrogen atom to the metal center, which activates the nitrile carbon for nucleophilic attack by water.

Key Challenge: Chemoselectivity

The primary challenge of this route is the presence of the aldehyde group, which is also susceptible to reaction under the conditions required for nitrile hydration.

-

Under basic conditions (e.g., NaOH): The aldehyde is at risk of undergoing the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) or aldol-type condensation reactions, especially at elevated temperatures.

-

Under transition metal catalysis: The aldehyde's carbonyl group could potentially coordinate to the metal center, inhibiting the catalyst or leading to undesired side reactions like decarbonylation or reduction.

Therefore, the successful implementation of this pathway hinges on identifying or developing a catalytic system that operates under sufficiently mild conditions to selectively hydrate the nitrile while leaving the aldehyde untouched. Modern research has focused on developing such selective catalysts.[3][4][5]

Data Summary and Pathway Comparison

| Feature | Pathway A: Amidation of 3-Formylbenzoic Acid | Pathway B: Selective Hydration of 3-Cyanobenzaldehyde |

| Starting Material | 3-Formylbenzoic acid (readily available)[1] | 3-Cyanobenzaldehyde (readily available)[6] |

| Number of Steps | 1 (one-pot, two-stage) | 1 |

| Key Reagents | SOCl₂, NH₄OH | H₂O, Catalyst (e.g., NaOH, Rh complex)[4][5] |

| Atom Economy | Moderate (byproducts like SO₂, HCl, H₂O are generated) | Excellent (theoretically 100%) |

| Expected Yield & Purity | High (>85-90%), product often precipitates in high purity. | Variable, highly dependent on catalyst selectivity and reaction conditions. |

| Key Challenges | Handling of corrosive SOCl₂; exothermicity of amidation. | Achieving high chemoselectivity; preventing side reactions of the aldehyde. |

| Recommendation | Highly Recommended for reliability and scalability. | Promising "green" alternative requiring careful catalyst selection and optimization. |

Conclusion

For the synthesis of this compound, two primary pathways offer viable routes from common starting materials. The amidation of 3-formylbenzoic acid stands out as the most robust, reliable, and well-understood method. Its use of standard organic transformations and the high purity of the typically precipitated product make it the preferred choice for both laboratory-scale synthesis and potential industrial scale-up.

The selective hydration of 3-cyanobenzaldehyde represents a more modern and atom-economical approach. While promising, its practical application for this specific substrate is contingent upon the use of a highly chemoselective catalyst that can operate under mild conditions to avoid side reactions with the sensitive aldehyde functionality. This pathway remains an attractive area for process development and green chemistry research. For researchers and drug development professionals requiring a dependable supply of this compound, the amidation pathway is the recommended course of action.

References

[7] Patil, S. B., & Devan, V. G. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(7), 438-463. [Link]

[8] NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.[Link]

[9] Wikipedia contributors. (2023, December 1). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia.[Link]

[10] Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.[Link]

[5] Czégéni, C. E., et al. (2020). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Catalysts, 10(2), 125. [Link]

[4] Das, S., et al. (2016). Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catalysis Science & Technology, 6(15), 5758-5762. [Link]

[3] Czégéni, C. E., Udvardy, A., & Papp, G. (n.d.). Selective hydration of nitriles to amides with Rh(I)(NHC) complex catalyst. EMT.[Link]

[11] ResearchGate. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester?. ResearchGate.[Link]

[12] ResearchGate. (1981). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride[8]. ResearchGate.[Link]

[13] Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. [Link]

[14] Google Patents. (n.d.). JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde. Google Patents.

[15] Organic Syntheses. (n.d.). amide formation by decarboxylative condensation of. Organic Syntheses.[Link]

[16] Leva, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1887–1894. [Link]

[17] Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. [Link]

[18] Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses.[Link]

[1] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Formylbenzoic Acid in Modern Pharmaceutical Synthesis. Pharma-intermediate.[Link]

[2] ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. ResearchGate.[Link]

[19] Patsnap. (2019). CN109400500B - Synthesis method of 3-cyanobenzaldehyde. Patsnap.[Link]

[20] Google Patents. (n.d.). WO2017003107A1 - Method for preparing benzoic acid amide compound. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. ojs.emt.ro [ojs.emt.ro]

- 4. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 3-Cyanobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cienciadigital.org [cienciadigital.org]

- 14. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. orgsyn.org [orgsyn.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Synthesis method of 3-cyanobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 20. WO2017003107A1 - Method for preparing benzoic acid amide compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3-Formylbenzamide in Organic Solvents